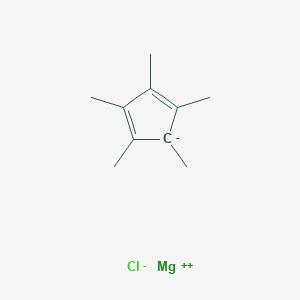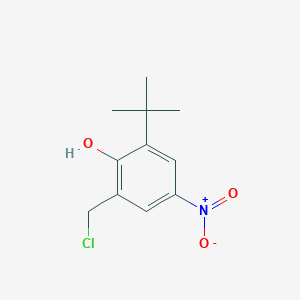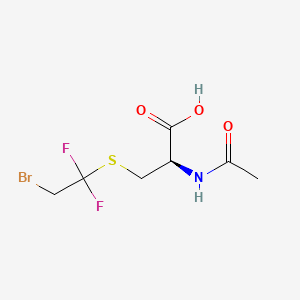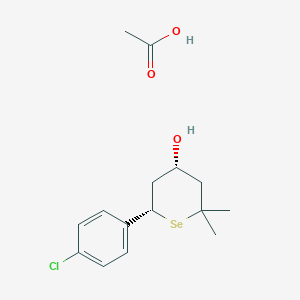
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is a complex organic compound that features a selenan ring structure. This compound is notable for its unique combination of a selenan ring with a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol typically involves multiple steps, including the formation of the selenan ring and the introduction of the chlorophenyl group. Common synthetic routes may involve:
Formation of the Selenan Ring: This can be achieved through a series of cyclization reactions, often using selenium-containing reagents.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions to attach the chlorophenyl group to the selenan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol can undergo various chemical reactions, including:
Oxidation: The selenan ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenan ring to its corresponding selenide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and various substituted chlorophenyl compounds.
Aplicaciones Científicas De Investigación
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying selenan chemistry.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and interactions.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The selenan ring can participate in redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group may interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Selenan Derivatives: Compounds with similar selenan ring structures but different substituents.
Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.
Uniqueness
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is unique due to its combination of a selenan ring and a chlorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
77270-34-9 |
|---|---|
Fórmula molecular |
C15H21ClO3Se |
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol |
InChI |
InChI=1S/C13H17ClOSe.C2H4O2/c1-13(2)8-11(15)7-12(16-13)9-3-5-10(14)6-4-9;1-2(3)4/h3-6,11-12,15H,7-8H2,1-2H3;1H3,(H,3,4)/t11-,12-;/m0./s1 |
Clave InChI |
QKQYZDRZEGLRPK-FXMYHANSSA-N |
SMILES isomérico |
CC(=O)O.CC1(C[C@H](C[C@H]([Se]1)C2=CC=C(C=C2)Cl)O)C |
SMILES canónico |
CC(=O)O.CC1(CC(CC([Se]1)C2=CC=C(C=C2)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


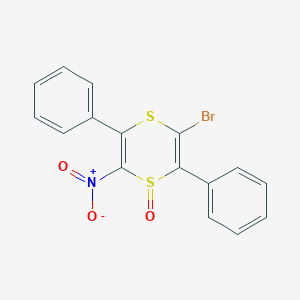
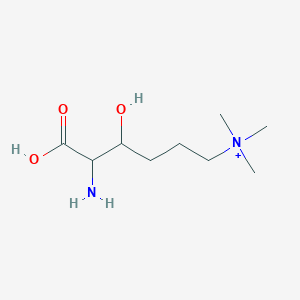
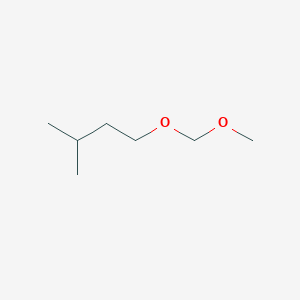
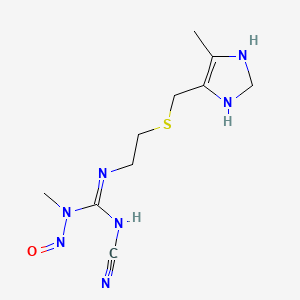

![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
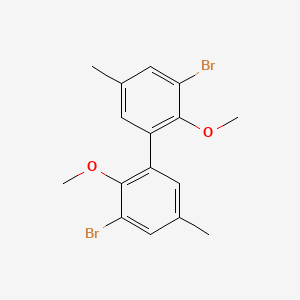
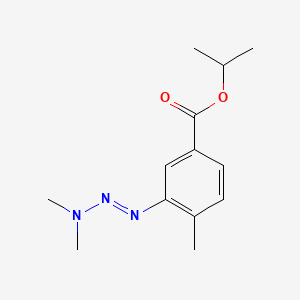
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
